molecular formula C18H12FN5O2 B2455138 1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396870-26-0

1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2455138
CAS RN: 1396870-26-0
M. Wt: 349.325
InChI Key: AOINTTYEGFUIJG-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound has shown promising results in various biological and chemical applications, making it a subject of interest for researchers in different fields.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in signal transduction pathways. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory and antimicrobial properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain enzymes and proteins, making it a useful tool for studying their activity and function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of 1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. One potential direction is the development of new drugs based on this compound, particularly for the treatment of cancer and infectious diseases. Another direction is the study of the mechanism of action of this compound, which could provide insights into cellular processes and signal transduction pathways. Additionally, the synthesis of new derivatives of this compound could lead to the development of more potent and specific inhibitors of enzymes and proteins.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves the reaction of 2-chloro-5-fluorobenzylamine with 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the final product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.

Scientific Research Applications

1-(2-fluorobenzyl)-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the development of new drugs, as well as in the study of biological processes and chemical reactions. This compound has been studied for its potential use as an anti-cancer agent, as well as for its antimicrobial and anti-inflammatory properties.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O2/c19-14-4-2-1-3-12(14)10-24-11-13(5-6-16(24)25)18-22-17(23-26-18)15-9-20-7-8-21-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOINTTYEGFUIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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